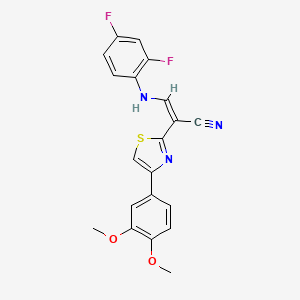

(Z)-3-((2,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

This compound features a Z-configured acrylonitrile core flanked by a 2,4-difluorophenylamino group and a 4-(3,4-dimethoxyphenyl)-substituted thiazole ring. The Z-geometry is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name |

(Z)-3-(2,4-difluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-16-5-4-14(21)8-15(16)22/h3-8,10-11,24H,1-2H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDROZLSISMNCN-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)F)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((2,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure. Its molecular formula is , with a molecular weight of approximately 366.41 g/mol. The structure incorporates a thiazole ring, which is known for its biological activity.

- Inhibition of Enzymatic Activity :

- Interaction with Receptors :

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity:

- Cell Lines Tested : The compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.

- IC50 Values : In vitro studies reported IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 8 | Cell cycle arrest |

| HT-29 | 12 | Inhibition of angiogenesis |

Antiviral Activity

The compound also shows promise as an antiviral agent:

- HIV Inhibition : It has been evaluated for its ability to inhibit HIV replication in vitro, demonstrating effectiveness against various strains of the virus .

- Mechanism : The antiviral mechanism is believed to involve interference with viral entry or replication processes.

Case Studies

- Cancer Therapy :

- Antiviral Efficacy :

Scientific Research Applications

Cancer Therapy

Mechanism of Action

Research indicates that compounds with thiazole and acrylonitrile moieties exhibit potent anticancer properties. The (Z)-3-((2,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

In a study published in Molecules, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported at 15 µM and 20 µM respectively, indicating a promising potential for further development as an anticancer agent .

Anti-inflammatory Properties

Biological Activity

The thiazole derivatives have been recognized for their anti-inflammatory effects. The compound's structure suggests it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

A study highlighted in Pharmaceuticals indicated that the compound reduced inflammation markers in animal models of arthritis. The administration of this compound resulted in a decrease in paw edema and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Drug Development Potential

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for modifications that could enhance its biological activity and selectivity. SAR studies have shown that variations in the phenyl and thiazole rings can significantly impact potency against various targets.

Future Directions

Research is ongoing to optimize the pharmacokinetic properties of this compound. A recent publication discussed the synthesis of analogs with improved metabolic stability and bioavailability, which could lead to more effective therapeutic agents .

Comparative Analysis with Other Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally similar molecules from the evidence:

Crystallographic and Intermolecular Interactions

- Target Compound: Expected to exhibit hydrogen bonding via NH (amino) and nitrile groups, akin to ’s C–H⋯O/N interactions .

- Compounds : Display triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting steric flexibility .

Q & A

Q. What are the key synthetic strategies for constructing the thiazole core in this compound?

The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioureas. For example, reacting 3,4-dimethoxyphenylacetonitrile with thioamides under basic conditions (e.g., tBuOK in THF/ethanol) facilitates cyclization to form the thiazole core . Subsequent coupling with 2,4-difluoroaniline via nucleophilic substitution or condensation introduces the amino group .

Q. Which spectroscopic and crystallographic methods confirm the Z-configuration and molecular structure?

Single-crystal X-ray diffraction (SCXRD) is definitive for determining the Z-configuration and spatial arrangement, as demonstrated in studies of structurally similar acrylonitrile derivatives . Complementary techniques include:

- NMR spectroscopy : NOESY experiments to confirm stereochemistry.

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (nitrile) and ~3300 cm⁻¹ (amine) validate functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 3,4-dimethoxyphenyl group to the thiazole ring?

Key parameters include:

- Solvent system : THF/ethanol mixtures enhance solubility and reaction homogeneity .

- Temperature : Maintaining 50°C promotes cyclization while minimizing side reactions.

- Base selection : Strong bases like tBuOK improve deprotonation efficiency.

- Stepwise addition : Gradual introduction of 3,4-dimethoxyphenylacetonitrile prevents aggregation. Monitor intermediates via TLC/HPLC .

Q. What methodologies assess this compound's potential as a kinase inhibitor?

- In vitro kinase assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, VEGFR).

- Molecular docking : Align the compound with kinase active sites (e.g., PDB structures) to predict binding modes. Similar thiazole derivatives show inhibitory activity against tyrosine kinases .

- Cell-based assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) .

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Systematic solubility studies : Use the shake-flask method across solvents (e.g., DMSO, ethanol, hexane) with HPLC quantification.

- Purity analysis : Differential scanning calorimetry (DSC) and XRD identify polymorphic forms or impurities that skew results .

- Substituent effects : Compare with analogs (e.g., nitro vs. methoxy groups) to rationalize solubility trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar thiazole derivatives?

- Structural validation : Re-analyze compound purity and configuration (SCXRD, HPLC).

- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time).

- Substituent impact : The 3,4-dimethoxy group enhances electron density, potentially altering binding affinity compared to nitro-substituted analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.